molecular formula C9H10N2O3 B13160024 6-(Ethylcarbamoyl)pyridine-3-carboxylic acid

6-(Ethylcarbamoyl)pyridine-3-carboxylic acid

Cat. No.: B13160024
M. Wt: 194.19 g/mol
InChI Key: DMQDJFGKJXLGIT-UHFFFAOYSA-N
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Description

6-(Ethylcarbamoyl)pyridine-3-carboxylic acid (CAS: 849669-84-7) is a pyridine derivative characterized by a carboxylic acid group at the 3-position and an ethylcarbamoyl substituent at the 6-position of the pyridine ring. Its molecular formula is C₉H₁₀N₂O₃, with a molecular weight of 194.19 g/mol . This compound is of interest in medicinal chemistry and materials science due to its structural versatility. Synonymous identifiers include AGN-PC-09Q45F and MolPort-015-151-281 .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

6-(ethylcarbamoyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H10N2O3/c1-2-10-8(12)7-4-3-6(5-11-7)9(13)14/h3-5H,2H2,1H3,(H,10,12)(H,13,14)

InChI Key

DMQDJFGKJXLGIT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=NC=C(C=C1)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

6-(Ethylcarbamoyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(Ethylcarbamoyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Carbamoyl Group Variations

The substituent positions and carbamoyl group modifications significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Carbamoyl Group CAS Number
6-(Ethylcarbamoyl)pyridine-3-carboxylic acid C₉H₁₀N₂O₃ 194.19 3-carboxylic, 6-ethylcarbamoyl Ethyl 849669-84-7
6-(Dimethylcarbamoyl)pyridine-3-carboxylic acid C₉H₁₀N₂O₃ 194.19 3-carboxylic, 6-dimethylcarbamoyl Dimethyl 288083-60-3
6-(Ethylcarbamoyl)pyridine-2-carboxylic acid C₉H₁₀N₂O₃ 194.19 2-carboxylic, 6-ethylcarbamoyl Ethyl 849669-84-7
6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid C₁₂H₁₆N₂O₃ 236.27 3-carboxylic, 6-(2,2-dimethylpropyl)carbamoyl Bulky alkyl 167303-60-8

Key Observations :

  • Pyridine-3-carboxylic acid derivatives are more common in drug design due to better bioavailability .
  • Carbamoyl Group : Replacing ethyl with dimethyl (as in 6-(Dimethylcarbamoyl)pyridine-3-carboxylic acid) reduces steric bulk but may decrease enzyme-binding specificity. Conversely, bulky groups like 2,2-dimethylpropyl enhance hydrophobic interactions but limit solubility .

Pharmaceutical Relevance of Pyridinecarboxylic Acid Derivatives

  • M8-An: A TRPM8 antagonist featuring a fluorophenoxy-modified pyridinecarboxylic acid scaffold, M8-An underscores the role of substituent diversity in targeting ion channels .

Biological Activity

6-(Ethylcarbamoyl)pyridine-3-carboxylic acid is a pyridine derivative that has attracted attention due to its potential biological activities. This compound is characterized by the presence of an ethylcarbamoyl group and a carboxylic acid moiety, which may contribute to its interaction with biological targets. This article reviews the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that 6-(Ethylcarbamoyl)pyridine-3-carboxylic acid exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae64 µg/mL

The biological activity of 6-(Ethylcarbamoyl)pyridine-3-carboxylic acid can be attributed to its ability to bind to specific enzymes involved in bacterial metabolism. The ethylcarbamoyl group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. This binding disrupts critical biochemical pathways, leading to cell death.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of 6-(Ethylcarbamoyl)pyridine-3-carboxylic acid against common pathogens. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics such as penicillin and tetracycline.

Case Study 2: Structural Activity Relationship (SAR)

A comprehensive SAR study was performed to identify the structural features that contribute to the biological activity of pyridine derivatives. Variations in the substituents on the pyridine ring were systematically altered, revealing that modifications in the ethylcarbamoyl group significantly influenced antimicrobial potency and selectivity.

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